molecular formula C15H16Cl2N4OS B3672291 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea

Cat. No.: B3672291
M. Wt: 371.3 g/mol
InChI Key: YLDQIYOFLLTTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a cyclohexyl group, a thiadiazole ring, and a dichlorophenyl group. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions. This reaction forms 5-cyclohexyl-1,3,4-thiadiazole.

    Urea Formation: The 5-cyclohexyl-1,3,4-thiadiazole is then reacted with 2,4-dichlorophenyl isocyanate in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to form the desired urea derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the urea and thiadiazole moieties.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:

    1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea: Similar structure but with a methyl group instead of a cyclohexyl group.

    1-(5-Phenyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, which may influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4OS/c16-10-6-7-12(11(17)8-10)18-14(22)19-15-21-20-13(23-15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQIYOFLLTTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Reactant of Route 3
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Reactant of Route 4
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Reactant of Route 6
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.